Hedyosumin E Hedyosumin E Hedyosumin E is a natural product found in Hedyosmum orientale with data available.
Brand Name: Vulcanchem
CAS No.:
VCID: VC1949680
InChI: InChI=1S/C21H30O8/c1-9-4-5-13-11(9)6-12-10(2)19(26)27-14(12)7-21(13,3)29-20-18(25)17(24)16(23)15(8-22)28-20/h4,11,13-18,20,22-25H,5-8H2,1-3H3/t11-,13+,14-,15+,16+,17-,18+,20-,21+/m0/s1
SMILES:
Molecular Formula: C21H30O8
Molecular Weight: 410.5 g/mol

Hedyosumin E

CAS No.:

Cat. No.: VC1949680

Molecular Formula: C21H30O8

Molecular Weight: 410.5 g/mol

* For research use only. Not for human or veterinary use.

Hedyosumin E -

Specification

Molecular Formula C21H30O8
Molecular Weight 410.5 g/mol
IUPAC Name (3aS,5R,5aR,8aR)-1,5,8-trimethyl-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3a,4,5a,6,8a,9-hexahydroazuleno[6,5-b]furan-2-one
Standard InChI InChI=1S/C21H30O8/c1-9-4-5-13-11(9)6-12-10(2)19(26)27-14(12)7-21(13,3)29-20-18(25)17(24)16(23)15(8-22)28-20/h4,11,13-18,20,22-25H,5-8H2,1-3H3/t11-,13+,14-,15+,16+,17-,18+,20-,21+/m0/s1
Standard InChI Key VABXQJHIONSXPQ-WDMSPEKYSA-N
Isomeric SMILES CC1=CC[C@@H]2[C@H]1CC3=C(C(=O)O[C@H]3C[C@@]2(C)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)C
Canonical SMILES CC1=CCC2C1CC3=C(C(=O)OC3CC2(C)OC4C(C(C(C(O4)CO)O)O)O)C

Introduction

Isolation and Natural Sources

Hedyosumin E was isolated from the aerial parts of Hedyosmum orientale, along with other hedyosumins (A-D) . The isolation process typically involves several key steps:

Table 1: Standard Isolation Procedure for Hedyosumins from Hedyosmum orientale

StageProcedurePurpose
1Collection and authentication of plant materialEnsure correct species identification
2Drying and grinding of aerial partsIncrease surface area for efficient extraction
3Extraction with organic solventsInitial separation of compounds
4Fractionation using chromatographic techniquesSeparation based on polarity and molecular properties
5Sequential column chromatographyFurther purification
6Spectroscopic analysisStructural identification

The isolation of Hedyosumin E specifically has been documented to involve:

  • Extraction with methanol-water mixtures

  • Fractionation using MCI gel CHP 20P

  • Sequential chromatographic separation

  • Structural confirmation through spectroscopic methods

The genus Hedyosmum contains approximately 40-45 species distributed throughout the Neotropics and East Asia. Hedyosmum orientale, the source of Hedyosumin E, is endemic to certain regions of Asia and has been studied for its rich terpenoid content .

PropertyCharacteristicReference/Inference
Physical stateLikely colorless amorphous powder or crystalline solidBased on related hedyosumins
SolubilitySoluble in methanol, ethanol; partially soluble in water due to glycosidic componentTypical of sesquiterpenoid glycosides
Functional groupsHydroxyl, lactone, possibly unsaturated bondsIR bands at approximately 3400 cm⁻¹ (OH) and 1730 cm⁻¹ (lactone) in related hedyosumins
Spectroscopic featuresCharacteristic NMR signals for sesquiterpenoid skeleton and sugar moietyBased on related compounds
Glycosidic natureContains a sugar component, likely a β-D-glucopyranosideBased on "Hedyosumin E aglycon" references

The presence of a glycosidic component in Hedyosumin E distinguishes it from its aglycon form and likely influences its physical properties, including solubility and biological activity profiles.

Structural Elucidation Methods

The structural determination of Hedyosumin E, like other natural products, employs several complementary spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides information about the carbon skeleton, functional groups, and stereochemistry through:

    • ¹H NMR: Hydrogen environments and connectivity

    • ¹³C NMR: Carbon framework

    • 2D NMR experiments (COSY, HSQC, HMBC, NOESY): Through-bond and through-space correlations

  • Mass Spectrometry (MS): Determines molecular formula and provides fragmentation patterns that offer structural insights

  • Infrared (IR) Spectroscopy: Identifies functional groups based on characteristic absorption bands

  • X-ray Crystallography: Provides definitive three-dimensional structural information when suitable crystals can be obtained

In the case of Hedyosumin E, structural elucidation would likely include analysis of the sesquiterpenoid core and the attached sugar moiety, with particular attention to stereogenic centers and glycosidic linkage position.

Biological Activities

Table 3: Biological Activities of Related Compounds from Hedyosmum orientale

CompoundActivityPotencyReference
9α-HydroxyasterolideCytotoxicity against A-549 (lung cancer)IC₅₀ 3.1 μM
9α-HydroxyasterolideCytotoxicity against HL-60 (leukemia)IC₅₀ 8.8 μM
Sesquiterpenoids from H. brasilienseAntinociceptive effects-
Sesquiterpenoids from Hedyosmum speciesAnti-inflammatory properties-

The Chloranthaceae family, including Hedyosmum species, produces compounds with documented:

  • Analgesic and antinociceptive activities

  • Antidepressant properties

  • Anxiolytic, sedative, and hypnotic effects

  • Antibacterial, antioxidant, and antifungal activities

  • Cytotoxic effects against various tumor cell lines

Given its structural relationship to other hedyosumins, it is plausible that Hedyosumin E may share some of these biological properties, though dedicated studies would be needed to confirm and characterize its specific activities.

Structural Relationships with Other Hedyosumins

Hedyosumin E is part of a family of structurally related sesquiterpenoids that includes Hedyosumins A-D and the more recently described Hedyosumin F. Understanding these structural relationships provides context for interpreting the potential properties of Hedyosumin E.

Table 4: Comparative Features of Hedyosumins

CompoundCore StructureKey FeaturesSourceReference
Hedyosumin AGuaiane-type sesquiterpenoidTetracyclic lactone structureH. orientale
Hedyosumin BGuaiane-type sesquiterpenoid11R-configuration (revised)H. orientale
Hedyosumin CGuaiane-type sesquiterpenoid11R-configuration (revised)H. orientale
Hedyosumin DGuaiane-type sesquiterpenoidSimilar to Hedyosumin A-C with structural variationsH. orientale
Hedyosumin EGuaiane-type sesquiterpenoidGlycosidated formH. orientale
Hedyosumin FGuaiane-type sesquiterpenoidMolecular formula C₂₁H₂₈O₈; glycosidated formH. orientale

Recent research has led to structural revisions of some hedyosumins, particularly Hedyosumins B and C, which have been assigned 11R-configuration based on comprehensive spectroscopic data and synthetic studies . Such revisions highlight the complexity of these natural products and the evolving nature of our understanding of their structures.

Research Developments and Future Directions

Recent advancements in hedyosumin research include:

  • Structural Revisions: The stereochemistry of hedyosumins B and C has been revised to 11R-configuration through a combination of spectroscopic analysis and total synthesis .

  • Novel Synthetic Methodologies: Development of efficient synthetic routes to access the complex guaiane framework, including organocatalytic approaches and stereoselective transformations .

  • Related Natural Products: Discovery of unprecedented sesterterpenoids named orientanoids A-C from Hedyosmum orientale, expanding our understanding of the terpenoid diversity in this plant species .

Future research directions for Hedyosumin E might include:

  • Complete structural elucidation using advanced spectroscopic techniques

  • Total synthesis to confirm structural assignment and enable access to larger quantities

  • Comprehensive biological evaluation, particularly in areas where related compounds have shown promise

  • Structure-activity relationship studies to identify pharmacophores

  • Investigation of potential therapeutic applications, especially in cancer, inflammation, and neuropharmacology

These research endeavors would contribute to our understanding of Hedyosumin E and potentially reveal new applications for this natural product in medicinal chemistry and drug discovery.

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